molecular formula C15H21N3O2S B267474 N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Cat. No. B267474
M. Wt: 307.4 g/mol
InChI Key: BYLNQKFNQXXAKP-UHFFFAOYSA-N
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Description

N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide, also known as BP-C1, is a small molecule that has been shown to have potential therapeutic effects in the treatment of various diseases. BP-C1 is a synthetic compound that was designed to mimic the structure and function of a naturally occurring protein called thioredoxin-1 (Trx-1). Trx-1 is involved in a variety of cellular processes, including the regulation of redox balance and the modulation of immune responses. BP-C1 has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote tissue regeneration.

Mechanism of Action

The mechanism of action of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide is not fully understood, but it is thought to be related to its ability to mimic the function of Trx-1. Trx-1 is a key regulator of redox balance in cells, and is involved in the maintenance of cellular homeostasis. N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote tissue regeneration. These properties are thought to be related to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to promote angiogenesis, the formation of new blood vessels, and to increase the expression of growth factors involved in tissue repair and regeneration. N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has also been shown to modulate the activity of various enzymes involved in redox signaling, including protein disulfide isomerase (PDI) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide is its synthetic nature, which allows for precise control over its chemical structure and properties. This makes it an attractive candidate for drug development, as it can be optimized for specific therapeutic applications. However, one limitation of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide is its relatively limited availability and high cost, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research on N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide. One area of focus could be the development of more efficient and cost-effective synthesis methods, which could increase the availability of the compound for research and clinical applications. Another area of research could be the optimization of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide for specific therapeutic applications, such as the treatment of neurodegenerative diseases or the prevention of ischemia/reperfusion injury. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide and its effects on cellular signaling pathways.

Synthesis Methods

N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide typically begins with the reaction of 4-aminobenzoic acid with butylamine to form N-butyl-4-aminobenzoic acid. This intermediate is then reacted with thionyl chloride to form N-butyl-4-chlorobenzoic acid, which is subsequently reacted with potassium thiocyanate to form N-butyl-4-thiocyanatobenzoic acid. The final step in the synthesis of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide involves the reaction of N-butyl-4-thiocyanatobenzoic acid with propanoyl isothiocyanate to form N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide.

Scientific Research Applications

N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic effects in a variety of disease models. One area of research that has shown promise is in the treatment of diabetic foot ulcers. In a study published in the journal Diabetes Care, researchers found that topical application of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide significantly improved wound healing in patients with diabetic foot ulcers. Other studies have investigated the potential use of N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of ischemia/reperfusion injury in the heart and brain.

properties

Product Name

N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-butyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-3-5-10-16-14(20)11-6-8-12(9-7-11)17-15(21)18-13(19)4-2/h6-9H,3-5,10H2,1-2H3,(H,16,20)(H2,17,18,19,21)

InChI Key

BYLNQKFNQXXAKP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC

Origin of Product

United States

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